2-Bromo-N-(but-3-yn-1-yl)acetamide
Übersicht
Beschreibung
2-Bromo-N-(but-3-yn-1-yl)acetamide is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 . It is used extensively in scientific research due to its unique properties, finding applications in diverse fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(but-3-yn-1-yl)acetamide can be represented by the InChI code: 1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
2-Bromo-N-(but-3-yn-1-yl)acetamide has a molecular weight of 190.04 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives : The compound 2-Bromo-N-(but-3-yn-1-yl)acetamide was utilized in the synthesis of antimicrobial agents, showcasing its role in developing new pharmacological compounds with potential antibacterial and antifungal applications (Fuloria et al., 2014).
Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives : This research demonstrates the application of 2-Bromo-N-(but-3-yn-1-yl)acetamide in creating aminothiazole, amino-oxazole, and other derivatives, which were found to exhibit significant antimicrobial activity. The study also involved computational calculations to support the experimental findings (Fahim & Ismael, 2019).
Applications in Neuroscience
- Synthesis and Anticonvulsant and Antidepressant Activity of 2-(6-bromo-2,3-dioxoindolin)-N-substituted Phenylacetamide Derivatives : In this study, derivatives of 2-Bromo-N-(but-3-yn-1-yl)acetamide were synthesized and tested for their antidepressant and anticonvulsant activities, highlighting its potential in developing treatments for neurological disorders (Xie et al., 2013).
Chemical Synthesis and Molecular Structure
Anomalous Halogenation of N-(2-acetylbenzofuran-3-yl)acetamide : This research involves the halogenation reactions of related acetamide compounds, which can provide insights into the chemical behavior and synthesis pathways of 2-Bromo-N-(but-3-yn-1-yl)acetamide (Jordan & Markwell, 1978).
Structures of Two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides : Investigating the molecular structure and interactions of acetamide derivatives can shed light on the structural characteristics and potential reactivity of 2-Bromo-N-(but-3-yn-1-yl)acetamide (Boechat et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-but-3-ynylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJVZTWXZLKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703918 | |
Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(but-3-yn-1-yl)acetamide | |
CAS RN |
1204333-33-4 | |
Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.